2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol
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Overview
Description
2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of a bromine atom and an amino group in the structure of this compound makes it a valuable compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino and hydroxyl groups. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the amino and hydroxyl groups, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 2-Amino-3-(5-bromothiophen-2-yl)propan-1-one.
Reduction: Formation of 2-Amino-3-(thiophen-2-yl)propan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
- 2-Amino-3-(4-bromothiophen-2-yl)propan-1-ol
- 3-(4-bromothiophen-2-yl)propan-1-ol
Uniqueness
2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups on the thiophene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C7H10BrNOS |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-amino-3-(5-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)3-5(9)4-10/h1-2,5,10H,3-4,9H2 |
InChI Key |
QGJZINFJKJGNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(CO)N |
Origin of Product |
United States |
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